N'-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a chemical compound with the molecular formula C14H15BrN4O2. This compound is known for its unique structure, which includes a bromophenyl group and a pyrazolyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazolyl group may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is unique due to the presence of both bromophenyl and pyrazolyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H17BrN4O |
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Molecular Weight |
349.23 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H17BrN4O/c1-10-14(11(2)19-18-10)6-7-15(21)20-17-9-12-4-3-5-13(16)8-12/h3-5,8-9H,6-7H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
SMWDVUYGCMNXNY-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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